4-Morpholinecarbonitrile
Overview
Description
4-Morpholinecarbonitrile is a compound with the molecular formula C5H8N2O . It is also known by other names such as Morpholine-4-carbonitrile, N-Cyanomorpholine, and 4-Morpholinocarbonitrile .
Molecular Structure Analysis
The molecular weight of 4-Morpholinecarbonitrile is 112.13 g/mol . The InChI string representation of its structure is InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2
. Its canonical SMILES string is C1COCCN1C#N
.
Physical And Chemical Properties Analysis
4-Morpholinecarbonitrile is a liquid at room temperature . It has a density of 1.109 g/mL at 25 °C . Its boiling point is 71-73 °C at 0.6 mmHg .
Scientific Research Applications
Photoelectron Spectroscopic Studies
4-Morpholinecarbonitrile has been studied through photoelectron spectroscopy. This research focused on the electronic structure and heteroatom lone pair interactions within the morpholine ring system. The study provided insights into the combined inductive and resonance interactions operating in morpholines (Novák & Kovač, 1995).
Antimicrobial Applications
4-(Phenylsulfonyl) morpholine, a derivative of 4-morpholinecarbonitrile, has shown antimicrobial properties. Its activity was assessed against various microorganisms, including multi-resistant strains, which is significant in the context of increasing antibiotic resistance (Oliveira et al., 2015).
Metabolism in Human Saliva
Research indicates that 1-Morpholinocarbonitrile forms from morpholine when incubated in human saliva. This suggests a metabolic pathway for amines in saliva, which could have implications for understanding oral health and metabolism (Wishnok & Tannenbaum, 1976).
Reaction Mechanism Studies
Studies on the Willgerodt-Kindler reaction of acetophenone revealed the unexpected formation of 4-(benzoylthiocarbonyl)morpholine, a derivative of 4-morpholinecarbonitrile. This contributes to our understanding of reaction mechanisms in organic chemistry (Liu et al., 2006).
Cellular Imaging
4-Morpholinoscriptaid (4MS) is an analogue used in fluorescence microscopy for studying cellular uptake, demonstrating rapid cytoplasmic absorption but no nuclear penetration. This has implications for intracellular studies and understanding drug delivery mechanisms (Fleming et al., 2015).
Kinase Inhibition Research
4-(Pyrimidin-4-yl)morpholines, related to 4-morpholinecarbonitrile, have been identified as important pharmacophores for inhibiting PI3K and PIKKs, relevant in cancer research and therapy (Hobbs et al., 2019).
Pharmaceutical Research
4-Morpholinecarbonitrile derivatives, such as morpholine, play a role in developing therapeutic drugs for various medical conditions. Their physicochemical properties make them suitable for synthesizing potent drugs (Rupak et al., 2016).
Synthesis and Antimicrobial Activity
Research on the synthesis of 4 – thiomorpholine-4ylbenzohydrazide derivatives, related to 4-morpholinecarbonitrile, indicates potential in developing new antimicrobial molecules with low toxicity and strong efficacy (Kardile & Kalyane, 2010).
Antidepressant Synthesis
4-Morpholinecarbonitrile derivatives have been used in the synthesis of antidepressants like befol, highlighting their application in medicinal chemistry (Donskaya et al., 2004).
Safety And Hazards
properties
IUPAC Name |
morpholine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOXLAQTDFJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165193 | |
Record name | 4-Morpholinocarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinecarbonitrile | |
CAS RN |
1530-89-8 | |
Record name | 4-Morpholinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinocarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinocarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MORPHOLINECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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